

"Methyl 2-bromo-3-oxobutanoate" physical properties

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Compound of Interest

Compound Name: **Methyl 2-bromo-3-oxobutanoate**

Cat. No.: **B1611264**

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An In-depth Technical Guide to the Physical Properties of **Methyl 2-bromo-3-oxobutanoate**

Introduction

Methyl 2-bromo-3-oxobutanoate, also known as methyl α -bromoacetoacetate, is a functionalized ketoester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and a bromo-ester moiety, renders it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and heterocyclic compounds. The presence of a stereocenter at the α -carbon and two reactive electrophilic sites makes a thorough understanding of its physical and chemical properties paramount for its effective and safe utilization in a research and development setting.

This guide provides a comprehensive overview of the core physical properties of **Methyl 2-bromo-3-oxobutanoate**. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also field-proven insights into its handling, stability, and characterization. It is critical to distinguish this compound from its isomers, Methyl 3-bromo-2-oxobutanoate and Methyl 4-bromo-3-oxobutanoate, as their structural differences lead to distinct physical properties and reactivity profiles.^{[1][2]}

Section 1: Compound Identification and Nomenclature

Unambiguous identification is the cornerstone of chemical research. The following identifiers provide a definitive profile for **Methyl 2-bromo-3-oxobutanoate**.

Identifier	Value	Source
IUPAC Name	methyl 2-bromo-3-oxobutanoate	[3]
CAS Number	3600-18-8	[3]
Molecular Formula	C ₅ H ₇ BrO ₃	[3]
Molecular Weight	195.01 g/mol	[3]
Canonical SMILES	CC(=O)C(C(=O)OC)Br	[3]
InChI	InChI=1S/C5H7BrO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3	[3]
InChIKey	ZWBZYFBEOOKNPH-UHFFFAOYSA-N	[3]
Common Synonyms	Methyl α -bromoacetoacetate, Butanoic acid, 2-bromo-3-oxo-, methyl ester	[3]

Section 2: Core Physical Properties

The macroscopic physical properties of a compound dictate its appropriate handling, purification, and reaction conditions. The data below are compiled from computed values and analogous compounds, as extensive experimental data for this specific molecule is not widely published.

Property	Value	Notes and Causality
Physical State	Liquid	Expected at standard temperature and pressure, similar to other short-chain ketoesters.
Appearance	Colorless to light yellow liquid	The yellow tinge, common in bromo-compounds, can develop over time due to slight decomposition releasing bromine.
Boiling Point	Data not available	Boiling points of related compounds like ethyl 2-bromo-3-oxobutanoate suggest it would be $>150^{\circ}\text{C}$, likely requiring vacuum distillation to prevent decomposition.
Density	Data not available	Expected to be significantly denser than water ($>1.5 \text{ g/cm}^3$) due to the presence of the heavy bromine atom. For comparison, Methyl 2-bromo-2-butenoate has a density of 1.505 g/mL. ^[4]
Solubility	Soluble in common organic solvents	Expected to be soluble in ethers, esters, and chlorinated solvents. Solubility in water is likely low, with slow hydrolysis over time. ^[5]
Refractive Index	Data not available	Expected to be in the range of 1.48, similar to analogous bromo-esters. ^[4]

Section 3: Spectroscopic and Analytical Characterization

For a research scientist, verifying the identity and purity of a starting material is a non-negotiable step. The following is a predictive guide to the spectroscopic signatures of **Methyl 2-bromo-3-oxobutanoate** based on its molecular structure.

Predicted Spectroscopic Data

- ¹H NMR (Proton NMR):
 - ~2.4 ppm (Singlet, 3H): This signal corresponds to the acetyl methyl protons (CH₃-C=O). It appears as a singlet as there are no adjacent protons.
 - ~3.8 ppm (Singlet, 3H): This signal corresponds to the ester methyl protons (O-CH₃). It is also a singlet.
 - ~4.8 ppm (Singlet, 1H): This signal corresponds to the single proton on the α -carbon (-CH(Br)-). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom and two carbonyl groups.
- ¹³C NMR (Carbon NMR):
 - ~26 ppm: Acetyl methyl carbon (CH₃-C=O).
 - ~45 ppm: Alpha-carbon (-CH(Br)-). The direct attachment to bromine causes a significant upfield shift compared to a non-halogenated equivalent.
 - ~54 ppm: Ester methyl carbon (O-CH₃).
 - ~165 ppm: Ester carbonyl carbon (C=O, ester).
 - ~195 ppm: Ketone carbonyl carbon (C=O, ketone).
- FT-IR (Infrared Spectroscopy):
 - ~1750-1770 cm⁻¹ (Strong, Sharp): A strong absorption band corresponding to the C=O stretch of the α -bromo ester. The electron-withdrawing effect of the adjacent bromine

typically increases the stretching frequency.

- $\sim 1720\text{-}1740\text{ cm}^{-1}$ (Strong, Sharp): A strong absorption band for the C=O stretch of the ketone.
- $\sim 2950\text{-}3000\text{ cm}^{-1}$ (Medium): C-H stretching vibrations from the methyl groups.
- $\sim 1100\text{-}1300\text{ cm}^{-1}$ (Strong): C-O stretching of the ester group.

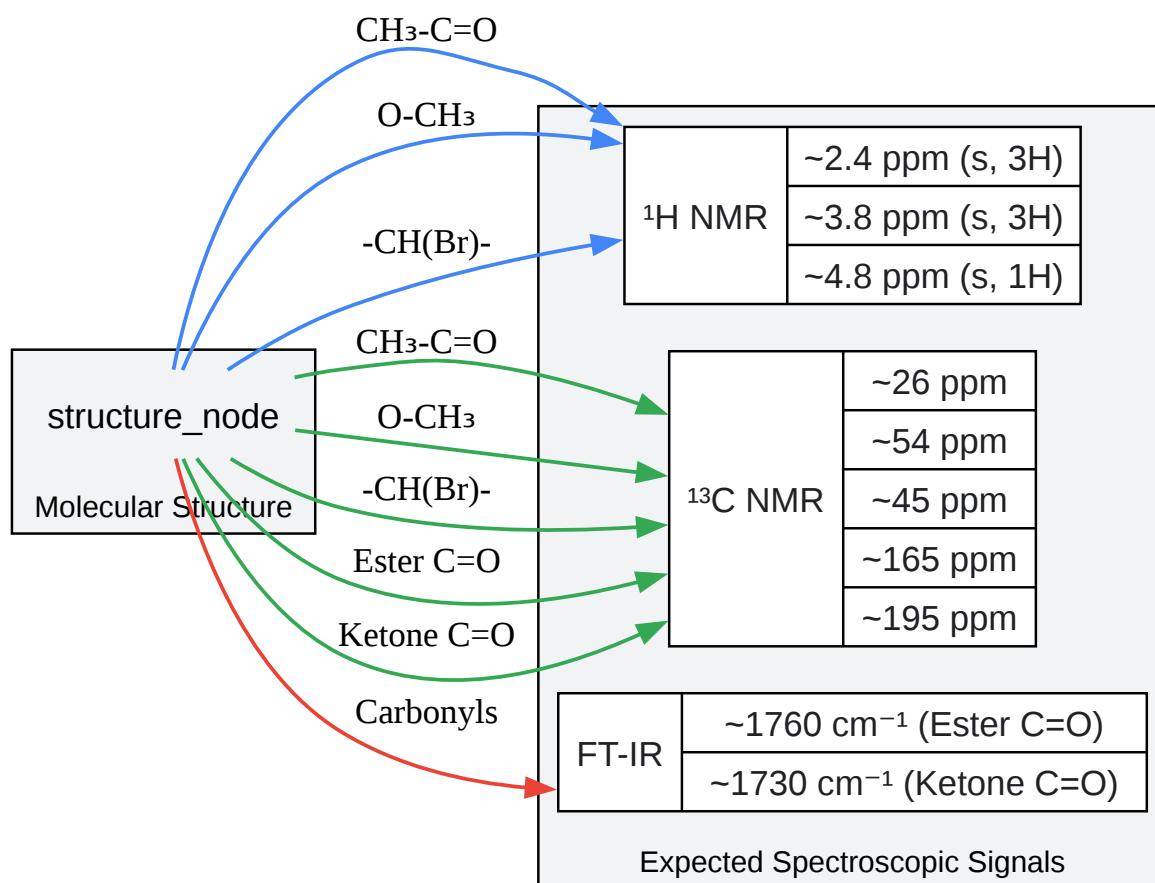


Figure 1: Predicted Structure-Spectra Correlations

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Caption: Predicted correlations between structural moieties and spectroscopic signals.

Section 4: Stability, Handling, and Reactivity Insights

As an α -halo ketone, **Methyl 2-bromo-3-oxobutanoate** is a potent alkylating agent and lachrymator. Its stability is a key concern for storage and experimental design.

- Chemical Stability: The compound is susceptible to hydrolysis, particularly in the presence of bases or acids, which can cleave the ester linkage. It is also sensitive to light and heat, which can promote decomposition and the release of HBr. For long-term viability, it should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C is common for similar compounds).[4][6]
- Reactivity Profile:
 - Alkylation: The carbon bearing the bromine atom is highly electrophilic and will readily react with a wide range of nucleophiles (e.g., amines, thiols, carbanions).
 - Favorskii Rearrangement: In the presence of a non-nucleophilic base, it can undergo rearrangement.
 - Enolization: The α -proton is acidic, but its removal is often followed by reaction at the C-Br bond.
- Incompatible Materials: Avoid strong oxidizing agents, strong bases, strong acids, and reducing agents.[5] Contact with metals should also be avoided as it may catalyze decomposition.

Section 5: Safety and Hazard Profile

While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not readily available in the search results, the hazard profile can be reliably inferred from its structural class (α -bromo ketoesters) and data for its isomers.

- GHS Classification (Predicted):
 - Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]

- Skin Corrosion/Irritation: Causes skin irritation or severe burns.
- Eye Damage/Irritation: Causes serious eye damage.
- Sensitization, Skin (Warning): May cause an allergic skin reaction.[\[1\]](#)
- Respiratory Irritation: May cause respiratory irritation.
- GHS Pictograms (Predicted):
 - Corrosion
 - Exclamation Mark
 - Health Hazard
- Handling Precautions:
 - Always handle inside a certified chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.
 - Avoid breathing vapors or mists.[\[7\]](#)
 - Keep away from heat, sparks, and open flames.
- First Aid Measures:
 - Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[\[7\]](#)
 - Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[7\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[7\]](#)

Section 6: Experimental Protocol: Boiling Point Determination by Micro-Distillation

This protocol describes a self-validating method for determining the boiling point of a small research sample, explaining the causality behind the procedural choices.

Objective: To accurately determine the boiling point of **Methyl 2-bromo-3-oxobutanoate** at a specific pressure.

Rationale: Standard distillation requires large volumes. For a research-grade compound, a micro-scale method like distillation with a Hickman still is necessary to conserve material. The procedure must account for potential decomposition at atmospheric pressure, hence the inclusion of a vacuum setup.

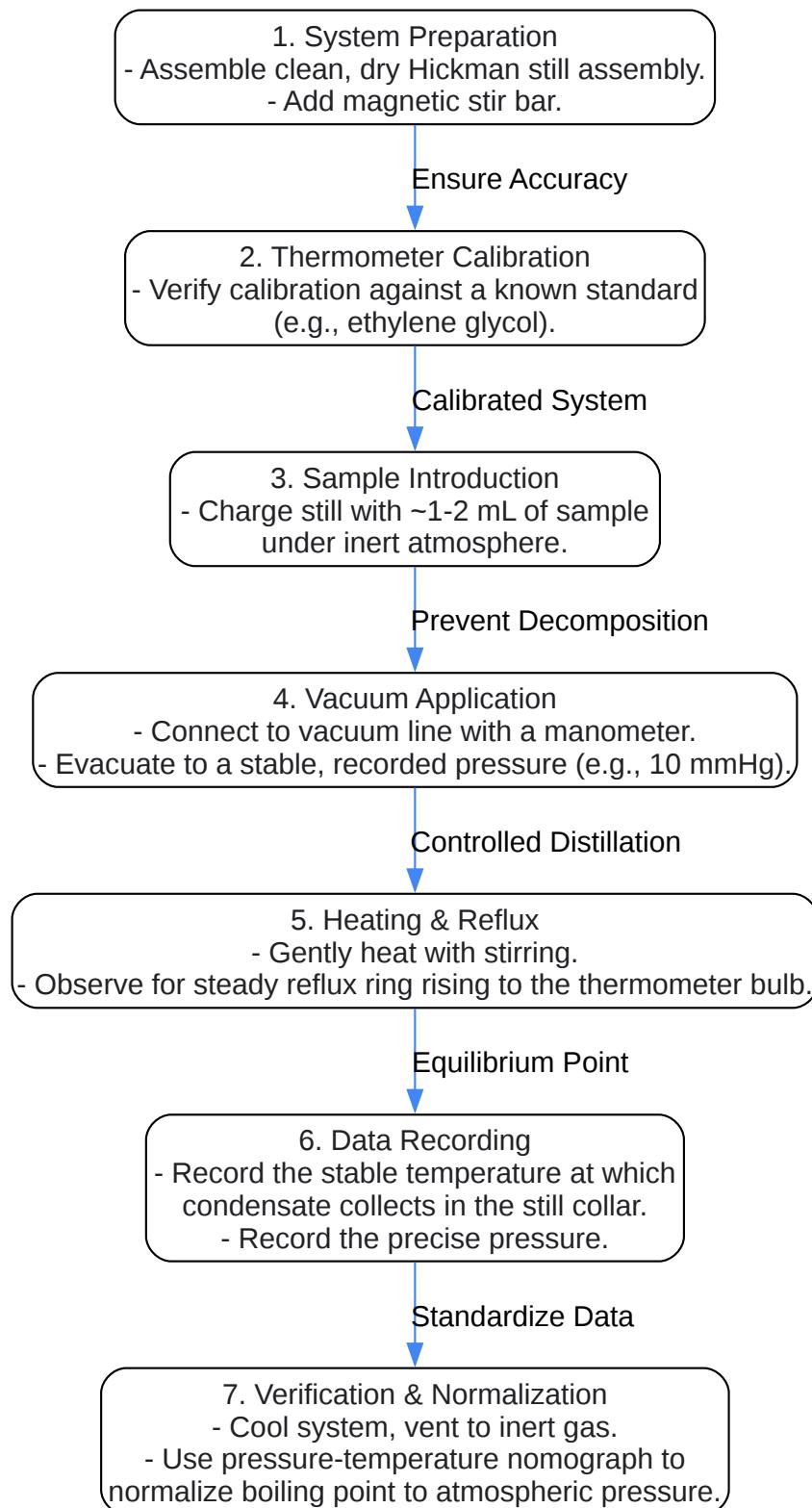


Figure 2: Workflow for Boiling Point Determination

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Caption: A self-validating workflow for micro-scale boiling point measurement.

Step-by-Step Methodology:

- **Apparatus Setup:** Assemble a clean, oven-dried micro-distillation apparatus featuring a Hickman still, a calibrated thermometer placed with the bulb just below the collection collar, and a small round-bottom flask with a magnetic stir bar.
- **System Integrity:** Ensure all glass joints are properly sealed with appropriate grease to maintain a high vacuum.
- **Sample Charging:** Introduce approximately 1-2 mL of **Methyl 2-bromo-3-oxobutanoate** into the flask.
- **Vacuum Application:** Connect the apparatus to a vacuum pump protected by a cold trap. Carefully evacuate the system to a stable, desired pressure (e.g., 10 mmHg), which must be accurately measured with a digital manometer.
- **Heating:** Begin gentle heating of the flask using a sand or oil bath while stirring. This prevents bumping and ensures even heat distribution.
- **Observation:** Carefully observe the vapor condensation ring as it rises. The boiling point is the temperature at which a steady state of condensation and dripping is observed from the thermometer bulb into the Hickman still's collection ring.
- **Data Recording:** Record the stable temperature and the precise, stable pressure from the manometer.
- **Validation:** After cooling and safely venting the system, the purity of the collected distillate can be re-checked (e.g., by ^1H NMR) to ensure no decomposition occurred during the process.
- **Normalization:** Use a standard pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point to standard atmospheric pressure (760 mmHg) for reporting purposes.

Conclusion

Methyl 2-bromo-3-oxobutanoate is a valuable synthetic intermediate whose physical properties are dictated by its unique combination of functional groups. It is a dense, high-boiling liquid that must be handled with significant care due to its reactivity and toxicity. Proper characterization via spectroscopic methods is essential for confirming its identity before use. By understanding its stability limitations and employing appropriate handling and purification techniques, researchers can effectively leverage this versatile molecule in their synthetic endeavors.

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